isoborneol CAS number and identifiers
isoborneol CAS number and identifiers
An In-depth Technical Guide to Isoborneol: Identifiers, Properties, and Biological Activity
Introduction
Isoborneol is a bicyclic monoterpenoid alcohol, a terpene derivative that exists as a white solid with a characteristic sharp, camphor-like odor.[1][2] It is an isomer of borneol, with the only difference being the stereochemical position of the hydroxyl group; in isoborneol, it is in the exo position, while in borneol it is in the endo position.[3] Being chiral, isoborneol exists as two enantiomers.[3] This compound is a component of essential oils from various medicinal plants and is recognized for its antioxidant, neuroprotective, and antiviral properties.[2][4] Industrially, it serves as a key intermediate in the synthesis of camphor and is widely used as a fragrance and flavoring agent.[4][5] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and insights into its mechanisms of biological action for researchers, scientists, and drug development professionals.
Chemical Identifiers and Nomenclature
Accurate identification of chemical compounds is critical in research and development. Isoborneol is registered under various systems, with the racemic mixture having a primary CAS Number of 124-76-5.[3] The individual enantiomers have distinct identifiers.
Table 1: Chemical Identifiers for Isoborneol
| Identifier Type | Racemic (DL)-Isoborneol | (-)-Isoborneol | (+)-Isoborneol |
|---|---|---|---|
| CAS Number | 124-76-5[3] | 10334-13-1[3] | 16725-71-6[3] |
| PubChem CID | 18345891[6] | 6321405[1] | 6973640[3] |
| IUPAC Name | (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol[1] | (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol[1] | (1S,2S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |
| EC Number | 204-712-4[1] | - | 208-080-0[1] |
| UNII | L88RA8N5EG[3] | 20U67Z994U[3] | 8GDX32M6KF[3] |
| Synonyms | DL-Isoborneol, Isocamphol, exo-2-Bornyl alcohol[1][7] | L-Isoborneol[1] | - |
Physicochemical Properties
The physical and chemical properties of isoborneol are fundamental to its application in various fields, from fragrance formulation to its role as a chemical intermediate.
Table 2: Physicochemical Data for Isoborneol
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol[1] |
| Appearance | White to off-white crystalline solid[1] |
| Odor | Piney, camphor-like[1][4] |
| Melting Point | 212–214 °C (in a sealed tube)[3][5] |
| Boiling Point | 212 °C[1] |
| Flash Point | 60 °C (150 °F) (closed cup)[1] |
| Density | 1.011 g/cm³ at 20 °C[1] |
| Water Solubility | 738 mg/L at 25 °C (practically insoluble)[1][5] |
| Solubility in Other Solvents | Very soluble in ethanol, diethyl ether, and chloroform; soluble in benzene.[1] |
| LogP (Octanol/Water) | 2.7[1] |
| Stability | Stable under recommended storage conditions.[1] |
Experimental Protocols
The synthesis of isoborneol is well-established, with common industrial methods involving the hydration of camphene or the reduction of camphor.
Protocol 1: Synthesis from Camphene via Esterification and Saponification
This is a common indirect industrial method for producing isoborneol.
-
Esterification :
-
Charge a reaction vessel with 10 g of α-camphene, 25 g of acetic acid, and a composite catalyst (e.g., 0.1–1 g tartaric acid and 0.1–0.5 g boric acid).[1]
-
Maintain the reaction temperature at 70 °C with magnetic stirring (e.g., 500 rpm) for 16 hours to produce isobornyl acetate.[1]
-
After the reaction, cool the product and recover the catalyst via filtration.[1]
-
Wash the product with water in a separatory funnel to remove excess acetic acid.[1]
-
-
Saponification :
-
Prepare a saponification solution by mixing a 40-46% aqueous sodium hydroxide solution with a polar solvent like methanol or acetone.[8]
-
Continuously pump the isobornyl acetate and the saponification solution into a reactor (e.g., oscillatory flow reactor) at a controlled temperature (70-80 °C).[8]
-
The reaction yields isoborneol and sodium acetate. The resulting mixture is then subjected to distillation to recover the polar solvent.[8]
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The remaining solution is layered, and the oil phase containing isoborneol is washed with water until neutral.[8]
-
Finally, pure isoborneol is obtained as white crystals through evaporation and crystallization.[8]
-
Protocol 2: Synthesis via Reduction of Camphor
This method is a classic oxidation-reduction sequence often used in teaching laboratories.
-
Oxidation of Borneol (to produce Camphor, if starting from Borneol) : An alcohol (borneol) is first oxidized to a ketone (camphor) using an oxidizing agent like sodium hypochlorite (bleach) in an aqueous solution.[6]
-
Reduction of Camphor :
-
In a reaction flask, dissolve camphor (e.g., 0.2 g) in a suitable solvent such as methanol.[7]
-
Add a reducing agent, sodium borohydride (NaBH₄) (e.g., 0.05 g), to the solution.[7] Sodium borohydride provides a source of nucleophilic hydride ions.
-
The hydride attacks the electrophilic carbonyl carbon of camphor. Due to steric hindrance from the gem-dimethyl bridge, the attack preferentially occurs from the endo (bottom) face, leading to the formation of the exo alcohol, isoborneol, as the major product.[9]
-
The resulting alkoxide is then protonated by the methanol solvent to yield the final alcohol products, isoborneol and a smaller amount of borneol.[10]
-
The product can be isolated by extraction with a solvent like diethyl ether, followed by drying and evaporation of the solvent.[3]
-
Biological Activity and Signaling Pathways
Recent research has highlighted the therapeutic potential of isoborneol, particularly its neuroprotective and antiviral effects.
Neuroprotective Mechanism of Action
Isoborneol has demonstrated significant protective effects against neurotoxicity in models of Parkinson's disease.[4] Its mechanism involves mitigating oxidative stress and inhibiting apoptotic pathways. In human neuroblastoma SH-SY5Y cells, the neurotoxin 6-hydroxydopamine (6-OHDA) induces cell death by increasing reactive oxygen species (ROS), elevating intracellular calcium, and triggering the mitochondrial apoptosis cascade.[4][5]
Isoborneol intervenes in this process through several key actions:
-
Antioxidant Effect : It directly reduces the generation of ROS induced by 6-OHDA.[4][5]
-
Modulation of Apoptotic Proteins : It prevents the 6-OHDA-induced decrease in the Bax/Bcl-2 ratio, which is critical for maintaining mitochondrial membrane integrity.[4][5]
-
Inhibition of Apoptotic Executioners : By stabilizing the mitochondria, it prevents the release of Cytochrome C into the cytosol and subsequently blocks the activation of Caspase-3, a key executioner of apoptosis.[4][5]
-
Regulation of Kinase Pathways : Isoborneol inhibits the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) and restores the activity of the pro-survival Protein Kinase C (PKC).[4][5]
Caption: Neuroprotective signaling pathway of Isoborneol against toxin-induced apoptosis.
Antiviral Activity
Isoborneol has been identified as a potent inhibitor of herpes simplex virus type 1 (HSV-1).[11] Its antiviral mechanism is twofold: it directly inactivates the virus and also inhibits a crucial step in its replication cycle. Specifically, isoborneol prevents the proper glycosylation of viral polypeptides.[11] This action disrupts the maturation of essential viral glycoproteins, such as gB and gD, which are necessary for viral entry and cell-to-cell spread.[11][12] Notably, this inhibitory effect is specific to viral glycoproteins, as the glycosylation of host cell polypeptides is not significantly affected.[11]
Safety and Handling
Isoborneol is classified as a flammable solid and can cause skin irritation.[8][13][14]
-
Handling : Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[8][13][14]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and appropriate clothing to prevent skin exposure.[8][13]
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[8]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]
Conclusion
Isoborneol is a multifaceted monoterpenoid with significant applications in both industrial and biomedical fields. Its well-defined chemical properties and synthesis routes make it a readily accessible compound for research. Furthermore, its demonstrated neuroprotective and antiviral activities, rooted in specific molecular mechanisms, present promising avenues for the development of new therapeutic agents. This guide provides the foundational technical information necessary for scientists and researchers to effectively work with and explore the potential of isoborneol.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis Of Isoborneol - 395 Words | Bartleby [bartleby.com]
- 4. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. studypool.com [studypool.com]
- 8. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 9. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 10. youtube.com [youtube.com]
- 11. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
